(S)-2-Aminononanoic acid
CAS No.: 133444-84-5
Cat. No.: VC21543886
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133444-84-5 |
|---|---|
| Molecular Formula | C9H19NO2 |
| Molecular Weight | 173.25 g/mol |
| IUPAC Name | (2S)-2-aminononanoic acid |
| Standard InChI | InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m0/s1 |
| Standard InChI Key | JVPFOKXICYJJSC-QMMMGPOBSA-N |
| Isomeric SMILES | CCCCCCC[C@@H](C(=O)[O-])[NH3+] |
| SMILES | CCCCCCCC(C(=O)O)N |
| Canonical SMILES | CCCCCCCC(C(=O)[O-])[NH3+] |
Introduction
Chemical Properties
Molecular Structure and Identification
(S)-2-Aminononanoic acid possesses a well-defined chemical structure with precise identification parameters. The molecule features a nine-carbon backbone with an amino group at the C2 position, giving it its characteristic amino acid structure.
Basic Chemical Information
| Parameter | Information |
|---|---|
| IUPAC Name | (2S)-2-aminononanoic acid |
| Molecular Formula | C9H19NO2 |
| Molecular Weight | 173.25 g/mol |
| CAS Registry Number | 133444-84-5 |
| Stereochemistry | S configuration at C2 |
These fundamental chemical parameters provide the essential framework for understanding the compound's basic properties and for its unambiguous identification in chemical databases and literature .
Chemical Identifiers and Structural Representation
Modern chemical databases and communication systems utilize various standardized identifiers to represent chemical structures precisely. For (S)-2-Aminononanoic acid, these include:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m0/s1 |
| Standard InChIKey | JVPFOKXICYJJSC-QMMMGPOBSA-N |
| Isomeric SMILES | CCCCCCCC@@H[NH3+] |
| Canonical SMILES | CCCCCCCC(C(=O)[O-])[NH3+] |
These chemical identifiers ensure precise structural representation across different chemical databases and enable researchers to accurately reference and identify the compound in various contexts.
Physical Properties
The physical properties of (S)-2-Aminononanoic acid are important considerations for researchers working with this compound. While the search results provide limited specific information on physical properties, some general characteristics can be inferred based on its structure and chemical class:
The compound is likely to exist as a white to off-white crystalline solid at room temperature, similar to other amino acids with extended alkyl chains. Its solubility profile would be influenced by its amphipathic nature, with the polar amino and carboxylic acid groups conferring some water solubility, while the extended nonpolar hydrocarbon chain would contribute to solubility in organic solvents.
Synthesis and Production
Laboratory Synthesis Methods
-
Asymmetric synthesis routes using chiral catalysts to establish the correct stereocenter
-
Chemical modification of naturally occurring amino acids with extended carbon chains
-
Application of enzymatic methods for stereoselective synthesis
These approaches would typically aim to establish the correct S-stereochemistry at the alpha carbon while managing the extended nonpolar side chain.
Biological Functions and Applications
Research Applications
As a non-proteinogenic amino acid, (S)-2-Aminononanoic acid has potential applications in various research contexts:
Peptide Chemistry
The extended alkyl chain of (S)-2-Aminononanoic acid makes it valuable for incorporation into custom peptides where modified hydrophobicity, altered conformational properties, or specific interaction profiles are desired. This can be particularly relevant in designing peptides with specialized functions or improved pharmacokinetic properties.
Structure-Activity Relationship Studies
The compound may serve as an important building block in structure-activity relationship (SAR) studies, where systematic modifications to amino acid side chains help elucidate the relationship between molecular structure and biological activity of peptides or proteins.
Biochemical Probes
The distinctive structure of (S)-2-Aminononanoic acid makes it potentially useful as a biochemical probe for investigating biological systems where hydrophobic interactions or specific recognition events involving extended hydrocarbon chains are important.
Comparison with Other Amino Acids
(S)-2-Aminononanoic acid shares the basic α-amino acid structure with proteinogenic amino acids but features a significantly longer hydrocarbon side chain. This extended chain likely confers different physicochemical properties compared to standard amino acids:
| Property | (S)-2-Aminononanoic Acid | Standard Amino Acids (e.g., Leucine, Isoleucine) |
|---|---|---|
| Side Chain Length | 7-carbon straight chain | Typically 3-4 carbon branched chains |
| Hydrophobicity | Higher due to extended chain | Moderate hydrophobicity |
| Conformational Flexibility | Greater rotational freedom | More restricted due to branching |
| Molecular Weight | 173.25 g/mol | Typically lower (e.g., Leucine: 131.17 g/mol) |
This structural distinctiveness positions (S)-2-Aminononanoic acid as a valuable tool for expanding the chemical diversity available in peptide chemistry and related fields.
| Desired Concentration | Amount of Compound |
|---|---|
| 1 mM from 1 mg | 5.772 mL solvent |
| 5 mM from 1 mg | 1.1544 mL solvent |
| 10 mM from 1 mg | 0.5772 mL solvent |
| 1 mM from 5 mg | 28.86 mL solvent |
| 5 mM from 5 mg | 5.772 mL solvent |
| 10 mM from 5 mg | 2.886 mL solvent |
| 1 mM from 10 mg | 57.7201 mL solvent |
| 5 mM from 10 mg | 11.544 mL solvent |
| 10 mM from 10 mg | 5.772 mL solvent |
These calculations provide a practical reference for laboratory use, ensuring accurate concentration preparation for experimental protocols .
This commercial availability facilitates research utilizing this non-standard amino acid across various disciplines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume